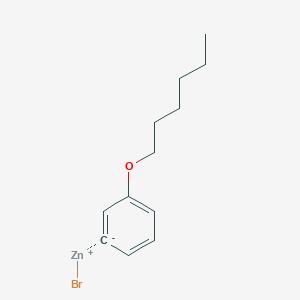
3-n-HexyloxyphenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-n-HexyloxyphenylZinc bromide: is an organozinc compound with the molecular formula C12H17BrOZn. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions. This compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in synthetic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 3-n-HexyloxyphenylZinc bromide typically involves the reaction of 3-n-Hexyloxybromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-n-Hexyloxybromobenzene+Zn→3-n-HexyloxyphenylZinc bromide
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger scale reactors and more controlled environments to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions is common to maintain consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 3-n-HexyloxyphenylZinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is widely used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Solvents: THF is commonly used due to its ability to stabilize the organozinc compound.
Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the reactions.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Aplicaciones Científicas De Investigación
Chemistry: 3-n-HexyloxyphenylZinc bromide is used extensively in organic synthesis for the formation of carbon-carbon bonds. It is particularly valuable in the synthesis of complex organic molecules and natural products.
Biology and Medicine: While specific biological applications of this compound are less common, its derivatives and the compounds synthesized using it can have significant biological activity and potential medicinal applications.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its role in the synthesis of biaryl compounds makes it a key reagent in the manufacture of various high-value chemicals .
Mecanismo De Acción
The mechanism of action of 3-n-HexyloxyphenylZinc bromide in coupling reactions involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium-catalyzed coupling reactions .
Comparación Con Compuestos Similares
- PhenylZinc bromide
- 4-MethoxyphenylZinc bromide
- 3-MethylphenylZinc bromide
Comparison: 3-n-HexyloxyphenylZinc bromide is unique due to the presence of the hexyloxy group, which can influence its reactivity and solubility. Compared to other similar compounds, it may offer different steric and electronic properties, making it suitable for specific synthetic applications .
Propiedades
Fórmula molecular |
C12H17BrOZn |
|---|---|
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
bromozinc(1+);hexoxybenzene |
InChI |
InChI=1S/C12H17O.BrH.Zn/c1-2-3-4-8-11-13-12-9-6-5-7-10-12;;/h5-6,9-10H,2-4,8,11H2,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
VHHAVRZZYOIQHE-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCOC1=CC=C[C-]=C1.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(5-Bromo-2-fluorophenyl)-5-(3-chloro-4-ethoxyphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14888280.png)

![4-chloro-6-[(2E)-2-(quinolin-2-ylmethylidene)hydrazinyl]pyrimidin-5-amine](/img/structure/B14888287.png)

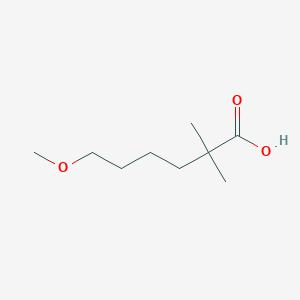
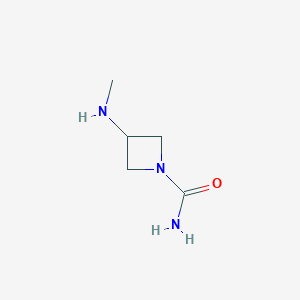
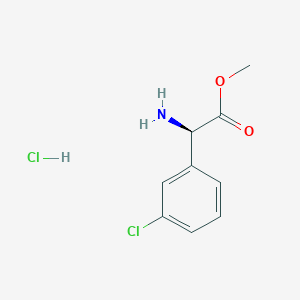
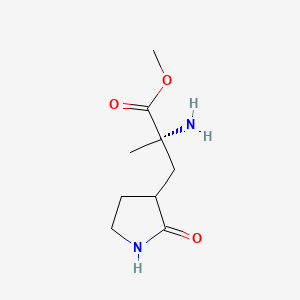

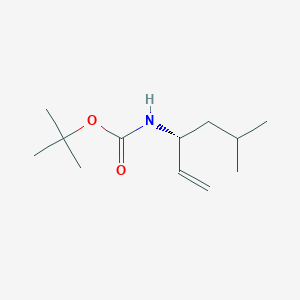
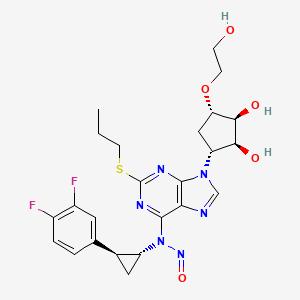
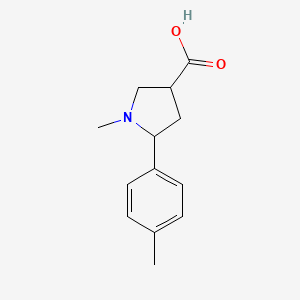
![3-Bromo-7-chloro-6-fluoro-5H-pyrido[3,2-b]indole](/img/structure/B14888336.png)
